7,8,3',4'-Tetrahydroxyisoflavone
Overview
Description
7,8,3’,4’-Tetrahydroxyisoflavone , also known as 8,3’-Dihydroxydaidzein , is an isoflavone compound. Its molecular formula is C15H10O6 . This compound exhibits interesting biological properties and has drawn attention in scientific research.
Synthesis Analysis
The synthesis of 7,8,3’,4’-Tetrahydroxyisoflavone can vary based on the specific research context. However, it is often obtained through chemical or enzymatic transformations from precursor molecules. Researchers have explored various synthetic routes to access this compound, including bioconversion processes 12.
Molecular Structure Analysis
The molecular structure of 7,8,3’,4’-Tetrahydroxyisoflavone consists of a chromen-4-one core with hydroxyl groups at positions 3, 7, 8, and 4’ on the phenyl ring. The arrangement of these hydroxyl groups significantly influences its biological activity.
Chemical Reactions Analysis
7,8,3’,4’-Tetrahydroxyisoflavone can participate in several chemical reactions, including oxidation, glycosylation, and conjugation. These reactions impact its stability, solubility, and bioavailability. Researchers have investigated its reactivity with various functional groups.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 286.24 g/mol
- Solubility : Soluble in polar solvents (e.g., methanol, ethanol)
- Melting Point : Varies based on crystalline form
- UV-Vis Absorption : Exhibits characteristic absorption bands in the UV range
Scientific Research Applications
Interaction with Human Serum Albumin : Ji Ma, Li-yun Wang, and M. Xie (2012) studied the binding mechanism of 3,4′,7,8-tetrahydroxyflavone (a variant of 7,8,3',4'-Tetrahydroxyisoflavone) to human serum albumin, shedding light on its pharmacological properties, particularly its anti-inflammatory, anti-nociceptive, and anti-platelet effects (Ma, Wang, & Xie, 2012).
Inhibition of Angiogenesis : S. Kiriakidis et al. (2005) found that isoflavones isolated from fermented soybean, including variants of 7,8,3',4'-Tetrahydroxyisoflavone, inhibited angiogenesis, suggesting potential applications in treating cancer and inflammatory diseases (Kiriakidis et al., 2005).
Cancer Research : Studies by M. Murata et al. (2004) and H. Tuli et al. (2019) have explored the roles of isoflavones, including 7,8,3',4'-Tetrahydroxyisoflavone, in cancer, examining their effects on cell proliferation and DNA damage, and their broader implications in cancer prevention and treatment (Murata et al., 2004), (Tuli et al., 2019).
Neuroprotective Effects : Research by Xia Liu et al. (2010) and Shaojie Yang & Guoqi Zhu (2021) indicate that derivatives of 7,8-Dihydroxyflavone, which is structurally similar to 7,8,3',4'-Tetrahydroxyisoflavone, exhibit neuroprotective and antidepressant effects, suggesting their potential application in treating neuropsychiatric disorders (Liu et al., 2010), (Yang & Zhu, 2021).
Radioprotective Properties : A study by Cong Liu et al. (2017) on a variant of 7,8,3',4'-Tetrahydroxyisoflavone showed that it could improve the survival of irradiated mice, indicating potential as a radioprotector (Liu et al., 2017).
Anticancer Effects : Afrouzossadat Hosseini Abari and Maziyar Tayebi (2019) discussed the transformation of genistein to orobol (5,7,3′,4′-tetrahydroxyisoflavone), a related compound, and its significant anticancer effects against breast cancer cells (Abari & Tayebi, 2019).
Isoflavone Biotransformation : C. Roh (2013) investigated the enzymatic transformation of isoflavonoids, including 7,8,3',4'-Tetrahydroxyisoflavone, highlighting the importance of these processes in producing active antioxidants with health benefits in humans (Roh, 2013).
Safety And Hazards
While 7,8,3’,4’-Tetrahydroxyisoflavone is generally considered safe, it is essential to follow safety precautions during handling and experimentation. Consult relevant safety data sheets and guidelines. As with any chemical, avoid inhalation, ingestion, and skin contact.
Future Directions
Future research should focus on:
- Elucidating its specific biological targets and pathways.
- Investigating its potential therapeutic applications, such as anti-inflammatory or antioxidant effects.
- Exploring its interactions with other compounds or drugs.
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-10-3-1-7(5-12(10)18)9-6-21-15-8(13(9)19)2-4-11(17)14(15)20/h1-6,16-18,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOBWBRUROXCOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501341606 | |
Record name | 7,8,3',4'-Tetrahydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501341606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,3',4'-Tetrahydroxyisoflavone | |
CAS RN |
176786-87-1 | |
Record name | 7,8,3',4'-Tetrahydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501341606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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